4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate
Overview
Description
The compound “4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the nitro group (-NO2) and the trifluoromethyl group (-CF3) suggests that this compound could have interesting chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The trifluoromethyl group is also electron-withdrawing and could have similar effects .Scientific Research Applications
Synthesis and Characterization
New Synthetic Approaches : A study by Crozet et al. (2002) discusses a novel synthetic approach for creating 4-substituted-5-nitroimidazoles, which includes a compound structurally similar to 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate. This process involves reactions that afford an original 5-nitroimidazole with a trisubstituted ethylenic double bond at the 4-position (Crozet, Perfetti, Kaafarani, Vanelle, & Crozet, 2002).
Crystallographic Analysis : Research on compounds containing similar structures, like 1-methyl-1H-imidazoles, has been conducted to understand their crystal structures and interactions. This research provides insights into the structural properties of related compounds (Huczyński, Binkowska, Jarczewski, & Brzeziński, 2007).
Ionic Liquid Compounds : A study on the preparation of imidazolium trifluoro-methanesulfonate, a related compound, highlights its properties as an ionic liquid and its use in creating lamellar liquid crystal mesophases (Suisse, Bellemin‐Laponnaz, Douce, maisse-françois, & Welter, 2005).
Bioorganic and Medicinal Chemistry
Antifungal and Genotoxic Properties : An investigation into 1-methyl-1H-imidazole derivatives, which are structurally related to the compound , reveals their moderate antifungal properties and genotoxic effects in various assays, offering insights into potential biomedical applications (Zani, Mazza, Benvenuti, Severi, Malmusi, Vampa, & Antolini, 1995).
Antibacterial Activity : Research by Letafat et al. (2008) on 1-methyl-4-nitro-1H-imidazole derivatives shows significant in-vitro antibacterial activity against certain microorganisms, indicating the potential for developing new antibacterial agents (Letafat, Emami, Aliabadi, Mohammadhosseini, Moshafi, Asadipour, Shafiee, & Foroumadi, 2008).
Advanced Chemical Research
Nitration of Aromatic Compounds : A study by Zolfigol et al. (2012) on the use of imidazolium nitrate as a reagent for nitration offers insights into the chemistry and potential applications of imidazolium-based compounds in organic synthesis (Zolfigol, Khazaei, Moosavi‐Zare, Zare, Kruger, Asgari, Khakyzadeh, & Kazem-Rostami, 2012).
Divergent and Regioselective Synthesis : Research by Delest et al. (2008) on the synthesis of trisubstituted imidazoles from common intermediates demonstrates the versatility of imidazole-based compounds in organic chemistry, relevant to the synthesis of diverse derivatives (Delest, Nshimyumukiza, Fasbender, Tinant, Marchand‐Brynaert, Darro, & Robiette, 2008).
Pesticidal Potential : A study on the synthesis of tribromomethyl phenyl sulfone derivatives, which share functional groups with the compound , explores their potential as novel pesticides, highlighting the diverse applications of such chemical structures in agriculture (Borys, Korzyński, & Ochal, 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit one or more tyrosine kinases, such as c-abl, bcr-abl, the receptor tyrosine kinases pdgf-r, flt3, vegf-r, egf-r and c-kit . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.
Biochemical Pathways
These pathways are involved in cell proliferation, survival, and differentiation .
Result of Action
If this compound does indeed inhibit tyrosine kinases, it could potentially suppress cell proliferation and induce apoptosis in cells where these kinases are overactive .
Future Directions
The study of complex organic molecules like “4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate” could have many potential future directions. These could include exploring its synthesis and reactivity, investigating its physical and chemical properties, and studying its potential biological activity .
Properties
IUPAC Name |
methanesulfonic acid;4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2.CH4O3S/c1-7-5-16(6-15-7)9-2-8(11(12,13)14)3-10(4-9)17(18)19;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFANUCZIZGFPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-].CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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